Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
Description
Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a heterocyclic compound featuring a naphthalen-1-yl group linked to an azetidine ring via a methanone bridge. The azetidine moiety is substituted at the 3-position with a pyrimidin-2-ylamino group. This structure combines aromatic, heterocyclic, and amine functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
naphthalen-1-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-17(16-8-3-6-13-5-1-2-7-15(13)16)22-11-14(12-22)21-18-19-9-4-10-20-18/h1-10,14H,11-12H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBUGFYYPXTMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the azetidine and pyrimidine moieties through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanol, while reduction might yield a fully hydrogenated version of the compound.
Scientific Research Applications
Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Azetidine Derivatives with Pyrimidine Substituents
Azetidine rings are four-membered nitrogen-containing heterocycles valued for conformational rigidity. Key comparisons include:
Structural Insights :
- ZYH replaces the pyrimidin-2-ylamino group with a pyrimidin-2-ylpiperazine moiety. The piperazine linker may enhance solubility but reduce conformational rigidity compared to the direct amino linkage in the target compound .
- The TLR7-9 antagonist substitutes the pyrimidine with a pyrazolo-pyridine system, emphasizing the role of fused heterocycles in target selectivity .
Naphthalene-Containing Analogues
The position and substitution of the naphthalene group influence physicochemical and binding properties:
Key Observations :
- Naphthalen-1-yl vs. 2-yl : The 1-position (target compound, 10a ) may enhance π-π stacking in hydrophobic binding pockets, whereas 2-yl derivatives (3a-c ) are synthesized via catalytic methods for nitroaryl functionalization .
- Synthetic Yields : Cross-coupling reactions (e.g., Suzuki in 10a ) achieve moderate yields (~63%), comparable to catalytic methods in (70–80%) .
Heterocyclic Methanones with Varied Ring Systems
Methanone-linked heterocycles with alternative ring sizes or substituents:
Comparative Analysis :
- Ring Size : Azetidine (4-membered) offers greater ring strain and rigidity than piperidine (6-membered, ) or morpholine (6-membered with oxygen, ). This affects binding kinetics and metabolic stability.
- Biological Activity: Morpholinoethyl groups in cannabinoids () are critical for CB1 receptor binding, suggesting that azetidine-pyrimidine hybrids may require optimized substituents for similar efficacy .
Biological Activity
Naphthalen-1-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known by its CAS number 2034223-09-9, is a complex organic compound characterized by a naphthalene moiety linked to an azetidine ring substituted with a pyrimidinyl group. This unique structural configuration suggests potential biological activities that are currently under investigation in various fields, particularly in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 304.3 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄O |
| Molecular Weight | 304.3 g/mol |
| CAS Number | 2034223-09-9 |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising avenues:
1. Anticancer Potential
Preliminary studies indicate that compounds with similar structures, particularly those containing naphthalene and pyrimidine derivatives, exhibit significant anticancer properties. For instance, related compounds have been shown to act as cisplatin sensitizers, enhancing the efficacy of established chemotherapeutic agents against various cancer cell lines, including HCT116 colorectal cancer cells .
2. Kinase Inhibition
The compound's structure suggests potential activity as a kinase inhibitor. Kinases play a critical role in cell signaling pathways associated with cancer proliferation and metabolic disorders. Research is ongoing to evaluate its selectivity and effectiveness against specific kinases involved in tumor growth and survival.
3. Anti-inflammatory Effects
There is emerging evidence that compounds similar to this compound may exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. The mechanism of action could involve modulation of inflammatory pathways mediated by specific kinases or other molecular targets.
Case Studies and Experimental Findings
Several studies have been conducted to explore the biological activities of naphthalene derivatives:
Case Study: Anticancer Activity
In one study, derivatives similar to this compound were synthesized and tested for their ability to induce apoptosis in cancer cells. The results demonstrated that certain derivatives significantly increased apoptosis rates when combined with cisplatin, indicating potential for combination therapy in cancer treatment .
Experimental Procedures
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization with the naphthalene moiety. Assays for biological activity often include:
- Cell Viability Assays : To assess cytotoxicity against various cancer cell lines.
- Kinase Activity Assays : To evaluate the inhibitory effects on specific kinases.
- Inflammation Models : To test anti-inflammatory effects in vitro and in vivo.
Comparative Analysis with Related Compounds
A comparative analysis reveals how similar compounds have been studied for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-(1H-Triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone | Contains triazole instead of pyrimidine | Antimicrobial properties |
| 6-(1H-Indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-carbonyl)phenyl]} | Indazole ring system | Potential anticancer activity |
| 5-(5-Nitrothiophen-2-yl)-3-phenyloxazolidinone | Oxazolidinone structure | Antituberculosis activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
